molecular formula C14H26B2O4 B13468617 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13468617
M. Wt: 280.0 g/mol
InChI Key: BTVSINSLCFZEML-MDZDMXLPSA-N
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Description

This compound features two pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) groups linked via an (E)-configured ethenyl bridge. Its symmetrical structure distinguishes it from mono-substituted or asymmetrically substituted dioxaborolanes.

Properties

Molecular Formula

C14H26B2O4

Molecular Weight

280.0 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H26B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H,1-8H3/b10-9+

InChI Key

BTVSINSLCFZEML-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CB2OC(C(O2)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Hydroboration of Alkynes

A common and well-documented method for synthesizing 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the hydroboration of terminal alkynes using pinacolborane (HBpin) in the presence of transition metal catalysts such as 9-borabicyclo[3.3.1]nonane (9-BBN) or rhodium complexes.

Procedure Example (From American Journal of Undergraduate Research, 2020):

  • React phenylacetylene (1.0 mmol) with pinacolborane (1.2 mmol) in tetrahydrofuran (THF) solvent.
  • Add 9-BBN catalyst (0.2 mmol, 0.2 equiv).
  • Heat the mixture at 65 °C for 1.5 to 3 hours.
  • Upon completion, purify the product by aqueous workup and flash chromatography to isolate the (E)-configured vinyl boronate ester in yields ranging from 51% to 76% depending on substituents on the alkyne (e.g., 4-methoxyphenyl, 4-bromophenyl).

This method reliably produces the (E)-isomer due to syn addition of the boron hydride across the triple bond, followed by isomerization if necessary.

Rhodium-Catalyzed Borylation of Alkynes

Another method uses rhodium catalysts for the borylation of alkynes to afford the desired bis(boronate) compound.

Example Procedure (IUCr Journals, 2021):

  • A solution containing [Rh(cod)Cl]_2 (0.050 mmol), tricyclohexylphosphane (0.198 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.30 mmol) is prepared in cyclohexane (10 mL) and triethylamine (17 mmol).
  • The mixture is stirred for 3 hours under an argon atmosphere.
  • Powdered 9-ethynyl-9H-carbazole (4.1 mmol) is added, and stirring continues for 4 hours under argon.
  • After filtration and solvent removal under reduced pressure, the crude product is extracted with chloroform and purified by gel permeation chromatography (GPC).
  • The isolated yield is low (~1.5%), but single crystals suitable for X-ray crystallography can be obtained by recrystallization from hexane.

This method is more specialized and often used for complex substrates or to obtain crystalline materials for structural analysis.

Base-Mediated Borylation of Alkyl or Vinyl Halides

A third approach involves the borylation of alkyl or vinyl bromides using bis(pinacolato)diboron (B2pin2) under base catalysis.

General Procedure (RSC Advances, 2014):

  • In a Schlenk tube, combine catalyst (e.g., 15 mol% of a transition metal catalyst), alkyl bromide (0.5 mmol), base (2 equiv), bis(pinacolato)diboron (1.5 equiv), and DMF solvent.
  • Stir the mixture at room temperature for 3 hours.
  • Filter the reaction mixture through silica gel and evaporate the solvent.
  • Purify the crude product by flash chromatography to isolate the vinyl boronate ester.

This method is versatile and can be adapted to various substrates, though it is less commonly applied directly to the synthesis of the bis(boronate) compound .

Method Catalyst/System Substrate Conditions Yield (%) Notes
Hydroboration with 9-BBN 9-BBN (0.2 equiv) Phenylacetylene derivatives THF, 65 °C, 1.5–3 h 51–76 Produces (E)-vinyl boronate esters
Rhodium-catalyzed borylation [Rh(cod)Cl]2, P(Cy)3 9-ethynyl-9H-carbazole Cyclohexane/Et_3N, Ar, rt ~1.5 Low yield, used for crystallography
Base-mediated borylation Transition metal catalyst (15%) Alkyl/vinyl bromides DMF, rt, 3 h Variable General method for borylation of halides
  • The hydroboration of terminal alkynes with pinacolborane catalyzed by 9-BBN is a robust and high-yielding method to prepare (E)-configured vinyl boronate esters, including the target compound with tetramethyl dioxaborolane groups.
  • Rhodium-catalyzed borylation offers a route to complex boronate esters but suffers from low yields and is more suited for structural studies.
  • Base-mediated borylation of vinyl or alkyl halides with bis(pinacolato)diboron is a versatile synthetic approach but less directly applied to this specific bis(boronate) compound.
  • Purification techniques such as flash chromatography and gel permeation chromatography are essential for isolating pure products.
  • Single-crystal X-ray diffraction confirms the stereochemistry and molecular structure of the synthesized compounds.

The preparation of this compound primarily relies on hydroboration of terminal alkynes with pinacolborane catalyzed by 9-BBN, offering good yields and stereoselectivity. Rhodium-catalyzed borylation provides an alternative but less efficient route, useful mainly for crystallographic studies. Base-mediated borylation of halides is a complementary method, broadening synthetic access to boronate esters. The methods are well-documented across diverse high-quality sources, ensuring reliability and reproducibility in research and application.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Medicinal Chemistry: It is used in the development of boron-containing drugs and pharmaceuticals.

    Material Science: It is utilized in the synthesis of boron-containing polymers and materials.

    Catalysis: It serves as a catalyst in various chemical reactions, including hydroboration and borylation.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of its boron atoms with organic substrates. The compound’s dioxaborolane rings facilitate these reactions by stabilizing the boron atoms and enhancing their reactivity. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Insights :

  • Steric and electronic effects of substituents significantly impact yields. For example, aryl-substituted analogs (e.g., 7h, 7d) show lower yields (34–46%) due to instability during synthesis .

Stability and Reactivity

Stability varies dramatically based on substituents:

Compound Type Stability Profile Key Reference
Target Compound Likely stable under inert conditions due to symmetrical, non-aryl substituents
Aryl-Substituted Analogs Highly unstable; decompose even under inert atmospheres and low temperatures
Aliphatic-Substituted Analogs Stable; 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane characterized by NMR

Insights :

  • The target compound’s lack of bulky or electron-deficient aryl groups may enhance stability compared to analogs like 7h or 7d .
  • Decomposition pathways in aryl-substituted derivatives likely involve radical intermediates or oxidation .

Physical and Spectroscopic Properties

Key NMR data for comparison:

Compound $ ^1H $ NMR (δ, ppm) $ ^{11}B $ NMR (δ, ppm) Reference
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane 7.28–7.20 (m, 4H), 2.77–2.73 (m, 2H), 1.22 (s, 12H) 33.7
(Z)-4,4,5,5-Tetramethyl-2-(4-methylenehex-2-en-2-yl)-dioxaborolane (1e) 5.30–5.20 (m, vinyl protons) N/A
Target Compound Expected signals: vinyl protons (~6.5–7.0 ppm, J = 16 Hz) ~30–35

Insights :

  • The target compound’s ethenyl bridge would exhibit a characteristic trans (E) coupling constant ($ J \approx 16 \, \text{Hz} $) in $ ^1H $ NMR, distinct from aliphatic or Z-configured analogs .
  • $ ^{11}B $ NMR shifts for dioxaborolanes typically range between 30–35 ppm, consistent across analogs .

Insights :

  • The target compound’s dual boronate groups may enhance its utility in tandem cross-coupling reactions or as a bifunctional catalyst.

Insights :

  • The target compound likely requires precautions similar to aryl-substituted analogs (e.g., H302, H315) due to boronate toxicity .

Biological Activity

4,4,5,5-Tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound notable for its potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biological activities and chemical reactions. This article explores its biological activity based on available research findings.

  • Molecular Formula : C18H30BNO4
  • Molecular Weight : 330.25 g/mol
  • CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

Biological Activity Overview

The biological activity of this compound is largely influenced by its boron content and structural configuration. Boron compounds have been studied for their roles in various biological processes including enzyme activation and as potential therapeutic agents.

  • Enzyme Inhibition : Boron compounds can inhibit certain enzymes involved in metabolic pathways. For instance, they may affect the activity of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .
  • Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.
  • Anticancer Potential : Preliminary studies indicate that certain dioxaborolane derivatives may have cytotoxic effects on cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits AMPK; potential metabolic effects
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on various cancer cell lines

Case Study 1: Enzyme Activation

A study focused on the activation of AMPK by novel boron derivatives found that specific structural features enhance enzyme binding affinity. The compound's ability to modulate AMPK activity could provide insights into its role in metabolic disorders .

Case Study 2: Antimicrobial Properties

Research on the antimicrobial efficacy of boron compounds indicated that derivatives similar to 4,4,5,5-tetramethyl-2-dioxaborolane showed significant inhibition of bacterial growth. This suggests potential applications in developing new antibiotics .

Q & A

Q. How can synthetic yields of this compound be optimized when using chloro- versus bromo-aromatic precursors?

Methodological Answer:

  • Chloroaromatic precursors typically yield lower product quantities (e.g., 21–32% yields) compared to bromoaromatics (54–65% yields) due to slower oxidative addition in cross-coupling steps .
  • Optimize via catalyst selection (e.g., nickel or palladium complexes) and reaction time extensions. For bromo derivatives, shorter reaction times (e.g., 19–20 hours at 60°C) improve efficiency .
  • Monitor purity using silica gel chromatography with hexanes/EtOAC (+0.25% Et3N) to mitigate boronate ester hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Key for identifying vinyl proton environments (δ 6.5–7.5 ppm for ethenyl groups) and verifying dioxaborolane methyl groups (δ ~1.3 ppm) .
  • Mass Spectrometry (DART) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron-containing species .
  • X-ray Crystallography : Resolve stereochemical assignments, particularly for E/Z isomerism in the ethenyl linker .

Q. How does solvent polarity influence its reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, THF) enhance boron electrophilicity, accelerating transmetallation.
  • Low-polarity solvents (e.g., toluene) favor sterically hindered substrates by reducing competing hydrolysis .
  • Optimize solvent mixtures with 10–20% H2O to stabilize boronate intermediates without decomposition .

Advanced Research Questions

Q. How can cross-coupling reactions be designed to leverage its dual dioxaborolane motifs?

Methodological Answer:

  • Use sequential coupling strategies: First, couple the ethenyl group via Heck reactions, then utilize the second dioxaborolane for Suzuki steps .
  • Example: Pd-catalyzed allyl-aryl coupling with 5-chloropent-3-en-1-yl derivatives yields carbocyclic products (80% yield) .
  • Monitor regioselectivity using DFT calculations to predict preferred boron activation sites .

Q. What strategies mitigate stereochemical ambiguity in its derivatives?

Methodological Answer:

  • Chiral ligands (e.g., BINAP) in copper-catalyzed diboration reactions enforce enantioselectivity (e.g., 100% conversion to α-hydroxyboronates) .
  • Dynamic kinetic resolution: Use temperature-controlled conditions to favor single diastereomers in biphenyl derivatives .
  • Validate stereochemistry via NOESY NMR or circular dichroism for planar-chiral systems .

Q. How do electronic effects of substituents (e.g., dimethoxy vs. dichloro) alter its reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., dimethoxy) increase boron’s electrophilicity, enhancing coupling rates (e.g., 54% yield for dimethoxyphenyl derivatives) .
  • Electron-withdrawing groups (e.g., dichloro) slow transmetallation but improve stability for iterative synthesis .
  • Quantify electronic effects via Hammett plots using para-substituted arylboronates .

Data Contradiction Analysis

Q. Why do reported yields vary for similar derivatives in different studies?

Resolution Framework:

  • Substrate Purity : Impurities in chloroaromatics (e.g., proto-debrominated byproducts) reduce yields by 15–20% .
  • Catalyst Loading : Nickel systems require precise stoichiometry (1.00 equiv) to avoid over-reduction .
  • Workup Sensitivity : Boronate esters degrade during aqueous extraction; use anhydrous Na2SO4 and low-temperature rotovapping .

Applications in Materials Science

Q. How can this compound be utilized in conjugated polymer synthesis?

Methodological Answer:

  • Suzuki Polycondensation : Co-polymerize with dibromoarenes (e.g., benzothiophenes) to form π-conjugated backbones for OLEDs .
  • Post-Polymerization Modification : Click chemistry on ethynyl groups (e.g., azide-alkyne cycloaddition) introduces side-chain functionalities .
  • Characterization : Use GPC for molecular weight analysis and UV-vis/PL spectroscopy for optoelectronic profiling .

Stability and Handling

Q. What conditions ensure long-term storage stability?

Methodological Answer:

  • Store under argon at –20°C in amber vials to prevent photodegradation of the ethenyl group .
  • Avoid protic solvents (e.g., MeOH), which hydrolyze dioxaborolane rings (t1/2 < 24 hours at RT) .

Q. Table 1: Comparative Yields from Halogenated Precursors

PrecursorYield (Chloro)Yield (Bromo)Reference
Aryl Chloride32%
Aryl Bromide65%
Biphenyl Chloride21%
Biphenyl Bromide80%

Q. Table 2: Key Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Derivative 121.3 (s, 12H), 7.5 (d, J=16 Hz)24.9 (CH3), 84.2 (B-O)331.2 [M+H]+
Derivative 141.3 (s, 12H), 7.8 (s, benzo[b]thiophene)25.1 (CH3), 128.5 (C=S)274.2 [M+H]+

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